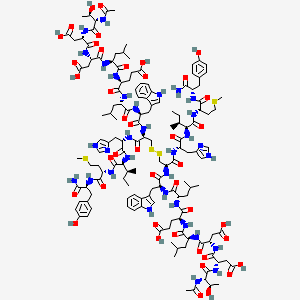
Antibacterial agent 165
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 165 is a compound known for its potent antibacterial properties. It is used to combat bacterial infections by inhibiting the growth and proliferation of bacteria. This compound is part of a broader class of antibacterial agents that have been developed to address the growing issue of antibiotic resistance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 165 involves multiple steps, including the formation of key intermediates through various chemical reactions. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions are often used to introduce functional groups that enhance the antibacterial activity of the compound.
Oxidation and reduction reactions: These reactions are employed to modify the oxidation state of the compound, which can affect its antibacterial properties.
Cyclization reactions: These reactions are used to form ring structures that are crucial for the compound’s activity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Raw material preparation: Ensuring the availability of high-purity starting materials.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Antibacterial agent 165 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, enhancing its antibacterial activity.
Reduction: This reaction can be used to convert the compound into a more active form.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions are derivatives of this compound that possess enhanced antibacterial properties. These derivatives are often more potent and have a broader spectrum of activity against various bacterial strains.
科学研究应用
Antibacterial agent 165 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: Employed in research to understand bacterial resistance mechanisms and to develop strategies to overcome resistance.
Medicine: Used in the development of new antibiotics and in the treatment of bacterial infections.
Industry: Applied in the formulation of antibacterial coatings, disinfectants, and preservatives.
作用机制
The mechanism of action of Antibacterial agent 165 involves targeting specific bacterial pathways and molecular targets. It typically works by:
Inhibiting cell wall synthesis: Preventing bacteria from forming a protective cell wall, leading to cell lysis and death.
Disrupting protein synthesis: Interfering with the bacterial ribosome, thereby inhibiting the production of essential proteins.
Inhibiting nucleic acid synthesis: Blocking the replication and transcription of bacterial DNA, preventing bacterial proliferation.
相似化合物的比较
Antibacterial agent 165 is unique compared to other similar compounds due to its specific mechanism of action and its broad spectrum of activity. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but has a narrower spectrum of activity.
Tetracycline: Inhibits protein synthesis but is less effective against certain resistant strains.
Ciprofloxacin: Inhibits nucleic acid synthesis but has different molecular targets.
This compound stands out due to its ability to target multiple bacterial pathways simultaneously, making it a highly effective antibacterial agent.
属性
分子式 |
C15H11N3O4S |
|---|---|
分子量 |
329.3 g/mol |
IUPAC 名称 |
4-[(5-hydroxyquinolin-7-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C15H11N3O4S/c19-15-9-11(8-14-13(15)2-1-7-16-14)18-17-10-3-5-12(6-4-10)23(20,21)22/h1-9,19H,(H,20,21,22) |
InChI 键 |
WGCCVOQSDZOYKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


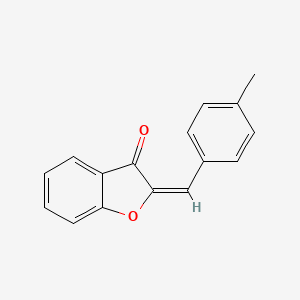
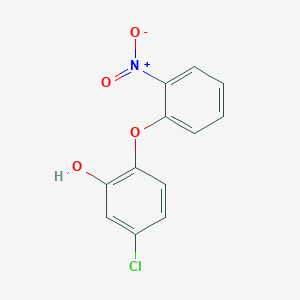
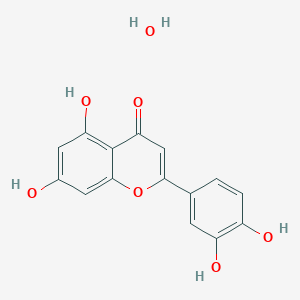
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
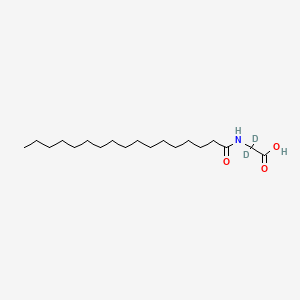
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
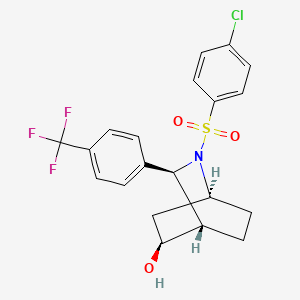
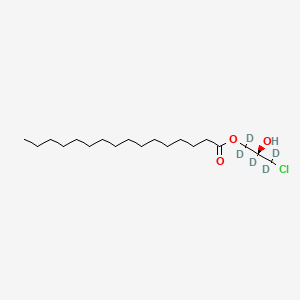

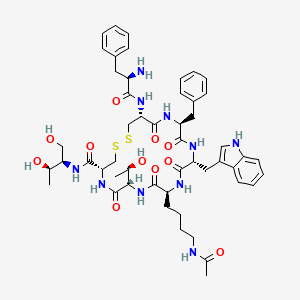
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
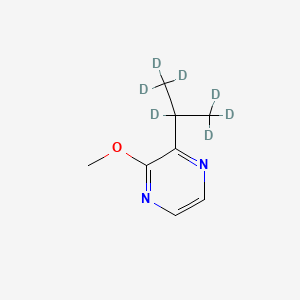
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
